molecular formula C11H16N5O5+ B7802293 N7-Methylguanosine CAS No. 22164-16-5

N7-Methylguanosine

Cat. No.: B7802293
CAS No.: 22164-16-5
M. Wt: 298.28 g/mol
InChI Key: OGHAROSJZRTIOK-UHFFFAOYSA-O
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Description

N7-Methylguanosine is a useful research compound. Its molecular formula is C11H16N5O5+ and its molecular weight is 298.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Transcriptome-wide Mapping of m7G in mRNA

  • m7G, an essential modification in eukaryotic mRNA, plays a critical role in regulating mRNA export, translation, and splicing. It's also present within tRNA and rRNA (Zhang et al., 2019).

Advancements in Predictive Models

  • Deep learning architectures, like the m7G-LSTM model, have been developed for high-precision prediction of N7-methylguanosine sites. This approach is more efficient than traditional laboratory techniques (Tahir et al., 2022).
  • XG-m7G, a machine learning-based approach using the XGBoost algorithm, provides a powerful tool for identifying m7G sites in mRNA (Bi et al., 2020).

Immunoassay Development

  • Sensitive immunoassays have been developed for quantifying N7-Methyldeoxyguanosine in DNA samples, which is crucial in epidemiological studies (Harrison et al., 2001).

Role in miRNA Processing

  • m7G methylation, facilitated by enzymes like METTL1, has been shown to play a role in miRNA processing, influencing cellular processes like migration (Pandolfini et al., 2019).

m7G in Disease Pathogenesis

  • Computational models like BRPCA predict associations between m7G sites and various diseases, aiding in understanding the role of m7G in disease pathogenesis (Ma et al., 2021).
  • A study established an m7G-related gene pair signature to predict overall survival in colorectal cancer, indicating m7G's role in cancer prognosis (Li & Wang, 2022).

Biochemical Analysis

  • Studies on the stability of m7G indicate that 7-methylation intrinsically activates and alters the glycosidic bond of 7-methylguanosine, impacting biochemical processes (Devereaux et al., 2018).

RNA Modification and Disease Associations

  • Computational methods like m7GDisAI help infer potential disease-associated m7G sites, contributing to the understanding of m7G's impact on diseases like ovarian cancer (Ma et al., 2021).

Implications in Cancer Research

  • m7G-related gene signatures in bladder cancer reveal its role in prognostic stratification and potential in guiding therapeutic strategies (Lai et al., 2022).

Properties

IUPAC Name

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1H-purin-9-ium-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O5/c1-15-3-16(8-5(15)9(20)14-11(12)13-8)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2-,12,13,14,20)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHAROSJZRTIOK-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N5O5+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22164-16-5
Record name NSC99363
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99363
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC54248
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54248
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N7-Methylguanosine
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N7-Methylguanosine
Reactant of Route 3
N7-Methylguanosine
Reactant of Route 4
N7-Methylguanosine
Reactant of Route 5
N7-Methylguanosine
Reactant of Route 6
N7-Methylguanosine

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